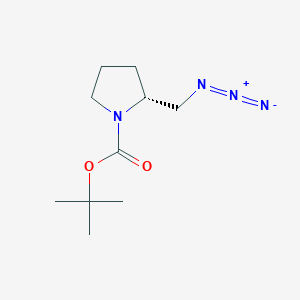

(R)-2-(Azidomethyl)-1-Boc-pyrrolidine

CAS No.: 259537-91-2

Cat. No.: VC3858532

Molecular Formula: C10H18N4O2

Molecular Weight: 226.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 259537-91-2 |

|---|---|

| Molecular Formula | C10H18N4O2 |

| Molecular Weight | 226.28 g/mol |

| IUPAC Name | tert-butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(14)7-12-13-11/h8H,4-7H2,1-3H3/t8-/m1/s1 |

| Standard InChI Key | HRLUZSSGBKDEGK-MRVPVSSYSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H]1CN=[N+]=[N-] |

| SMILES | CC(C)(C)OC(=O)N1CCCC1CN=[N+]=[N-] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CN=[N+]=[N-] |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s structure features a pyrrolidine ring with two key modifications:

-

Boc Protection: A tert-butoxycarbonyl group at the nitrogen atom enhances stability during synthetic procedures .

-

Azidomethyl Side Chain: The (R)-configured azidomethyl group at the C2 position enables strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .

The stereochemistry is defined by the C2 chiral center, with the (R)-enantiomer being predominant in pharmaceutical applications due to its compatibility with biological systems .

Table 1: Key Chemical Identifiers

Physicochemical Characteristics

-

Solubility: Miscible in dichloromethane, dimethylformamide, and tetrahydrofuran; limited solubility in water .

-

Stability: Stable at 2–8°C under inert atmosphere but may decompose upon prolonged exposure to light or moisture .

-

LogP: 2.09 (predicts moderate lipophilicity, ideal for membrane permeability in drug candidates) .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a three-step sequence:

-

Pyrrolidine Protection: Reaction of (R)-2-(aminomethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base like triethylamine .

-

Azide Introduction: Conversion of the hydroxyl group to an azide using sodium azide and triphenylphosphine under Mitsunobu conditions .

-

Purification: Column chromatography (5% methanol/dichloromethane) yields the final product with >95% purity .

Key Reaction:

Analytical Characterization

-

HPLC: Used to confirm ≥95% chemical purity and ≥99% enantiomeric excess .

-

NMR Spectroscopy: <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 1.45 (s, 9H, Boc), 3.54–3.55 (m, 2H, CH<sub>2</sub>N<sub>3</sub>), 4.22–4.29 (m, 1H, pyrrolidine-H) .

Applications in Drug Development

Click Chemistry Platforms

The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazoles, enabling:

-

Prodrug Activation: Conjugation of anticancer agents (e.g., doxorubicin) via pH-sensitive linkers .

-

Antiviral Agents: Synthesis of HIV protease inhibitors through triazole-mediated scaffold hopping .

Peptide Mimetics

Incorporation into peptidomimetic structures enhances metabolic stability while retaining target binding affinity. Examples include:

-

CXCR4 Antagonists: Azide-functionalized analogs show improved pharmacokinetics in metastatic cancer models .

-

Neurological Targets: Dopamine D3 receptor ligands with reduced off-target effects .

Bioconjugation and Diagnostic Tools

Antibody-Drug Conjugates (ADCs)

Site-specific conjugation using the azide group minimizes heterogeneity issues common in lysine-based ADCs:

-

HER2-Targeting ADCs: Trastuzumab conjugates demonstrate a drug-to-antibody ratio (DAR) of 4.0 with <5% aggregation .

Imaging Probes

-

PET Tracers: <sup>18</sup>F-labeled analogs for amyloid-β imaging in Alzheimer’s disease .

-

Fluorescent Tags: Tetramethylrhodamine (TAMRA) conjugates enable real-time tracking of cellular uptake .

Material Science Innovations

Stimuli-Responsive Polymers

Copolymerization with N-isopropylacrylamide yields thermoresponsive hydrogels for:

-

Drug Elution: 37°C-triggered release of dexamethasone in arthritic joints.

-

Tissue Scaffolds: Pore size modulation via azide crosslinking enhances stem cell differentiation .

Surface Functionalization

Self-assembled monolayers (SAMs) on gold nanoparticles improve biosensor sensitivity by 40% compared to thiol-only systems .

| Parameter | Specification | Source |

|---|---|---|

| Storage Temperature | 2–8°C | |

| Hazard Class | Combustible Solid (Storage Code 11) | |

| Water Hazard (WGK) | WGK 3 (severely hazardous to water) | |

| PPE | Gloves, lab coat, eye protection |

Recent Research Advances (2023–2025)

-

Gene Delivery: Azide-functionalized lipid nanoparticles achieve 90% siRNA transfection efficiency in hepatocytes .

-

Photodynamic Therapy: Porphyrin-azide conjugates selectively target tumor mitochondria under 650 nm light.

-

Enzyme Engineering: SpyTag/SpyCatcher systems utilize azide handles for orthogonal protein labeling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume